molecular formula C14H25N3O B2719624 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide CAS No. 1423475-33-5

2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide

Cat. No.: B2719624
CAS No.: 1423475-33-5
M. Wt: 251.374
InChI Key: ZJJZPKAIBUNCDB-UHFFFAOYSA-N
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Description

2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a prop-2-yn-1-yl group and an acetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    N-Alkylation: The piperidine ring is alkylated with prop-2-yn-1-yl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like toluene or acetonitrile.

    Amidation: The resulting N-(prop-2-yn-1-yl)piperidine is then reacted with an acylating agent, such as isopropyl chloroacetate, in the presence of a base like triethylamine. This step forms the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain signaling, thereby exerting analgesic or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)piperidine derivatives: Compounds with similar piperidine and prop-2-yn-1-yl groups but different substituents on the acetamide moiety.

    Acetamide derivatives: Compounds with similar acetamide moieties but different substituents on the piperidine ring.

Uniqueness

2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[methyl-(1-prop-2-ynylpiperidin-4-yl)amino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-5-8-17-9-6-13(7-10-17)16(4)11-14(18)15-12(2)3/h1,12-13H,6-11H2,2-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJZPKAIBUNCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C)C1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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